molecular formula C20H24F3N3O2 B7356130 N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide

N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No. B7356130
M. Wt: 395.4 g/mol
InChI Key: WGDQRPHAYBMDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide, also known as CXCR4 antagonist, is a small molecule drug that has been extensively studied in recent years due to its potential therapeutic applications. CXCR4 is a chemokine receptor that is involved in various physiological processes such as immune response, angiogenesis, and hematopoiesis.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist involves the binding of the drug to the this compound receptor, which is expressed on the surface of various cells, including cancer cells, immune cells, and stem cells. By blocking the this compound receptor, this compound antagonist inhibits the migration and invasion of cancer cells, prevents the entry of HIV into host cells, and promotes the mobilization of stem cells to the site of injury.
Biochemical and Physiological Effects
This compound antagonist has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the prevention of HIV infection, and the promotion of stem cell mobilization. The drug has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist for lab experiments is its high specificity and potency, which allows for precise targeting of the this compound receptor. However, one of the limitations is its low solubility, which may affect its bioavailability and efficacy in vivo. Additionally, the drug may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations for enhanced solubility and bioavailability, and the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of this compound antagonist-based combination therapies may enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist involves several steps, including the preparation of the starting materials, the formation of the benzimidazole ring, and the introduction of the oxane-4-carboxamide group. The detailed procedure for the synthesis of this compound antagonist has been described in various research papers and patents.

Scientific Research Applications

N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide antagonist has been studied extensively for its potential therapeutic applications in various diseases, including cancer, HIV/AIDS, and cardiovascular diseases. The drug has been shown to inhibit the growth and metastasis of cancer cells by blocking the this compound receptor, which is involved in cancer cell migration and invasion. In HIV/AIDS, this compound antagonist has been studied as a potential treatment option due to its ability to block the this compound receptor, which is used by the virus to enter and infect host cells. In cardiovascular diseases, this compound antagonist has been shown to promote the regeneration of damaged heart tissue by mobilizing stem cells to the site of injury.

properties

IUPAC Name

N-(2-cyclohexyl-3H-benzimidazol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c21-20(22,23)19(8-10-28-11-9-19)18(27)24-14-6-7-15-16(12-14)26-17(25-15)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDQRPHAYBMDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4(CCOCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.